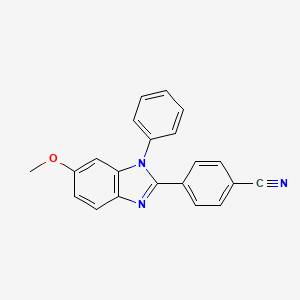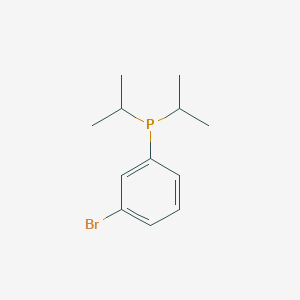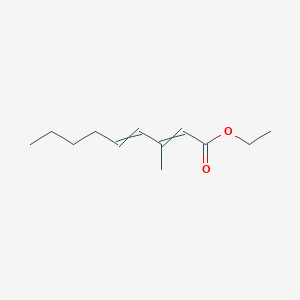![molecular formula C9H19NO3S B12523166 S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-49-0](/img/structure/B12523166.png)
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of a hydroxyhexyl group attached to the sulfur atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine typically involves the reaction of L-cysteine with a suitable hydroxyhexylating agent. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 1-bromo-3-hexanol under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using biocatalytic processes. Enzymes such as cysteine synthase can be employed to catalyze the reaction between L-cysteine and 1-hydroxyhexan-3-one, resulting in a more efficient and environmentally friendly production method. This approach reduces the need for harsh chemicals and high energy inputs, making it a sustainable option for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxohexyl-L-cysteine.
Reduction: Formation of 1-hexyl-L-cysteine.
Substitution: Formation of 3-chlorohexyl-L-cysteine or 3-aminohexyl-L-cysteine.
Aplicaciones Científicas De Investigación
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to various biological effects, such as anti-inflammatory and cytoprotective actions.
Comparación Con Compuestos Similares
Similar Compounds
S-[(3S)-1-Hydroxyhexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.
S-[(3R)-1-Hydroxyhexan-3-yl]-L-cysteine: A diastereomer with distinct stereochemistry and potentially different reactivity.
S-[(3S)-1-Hydroxybutan-3-yl]-L-cysteine: A shorter-chain analog with different physical and chemical properties.
Uniqueness
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine is unique due to its specific stereochemistry and the presence of a hydroxyhexyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
656822-49-0 |
|---|---|
Fórmula molecular |
C9H19NO3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
Clave InChI |
GTJBXOQYHBJVCS-YUMQZZPRSA-N |
SMILES isomérico |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCCC(CCO)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)



![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)

![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)

![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)

